

# An In-depth Technical Guide to the Structure of N-Tosylaziridine

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## Compound of Interest

Compound Name: **N-Tosylaziridine**

Cat. No.: **B123454**

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This guide provides a comprehensive overview of the chemical structure of **N-Tosylaziridine**, a key building block in organic synthesis. The document details its molecular characteristics, spectroscopic signature, and methods for its preparation, presenting quantitative data in accessible formats and visualizing its structure as required.

## Core Molecular Structure

**N-Tosylaziridine** is a heterocyclic compound featuring a three-membered aziridine ring N-functionalized with a p-toluenesulfonyl (tosyl) group. The aziridine ring, a saturated heterocycle containing one nitrogen and two carbon atoms, is highly strained, which contributes to its reactivity. The electron-withdrawing nature of the tosyl group further activates the aziridine ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity profile makes **N-tosylaziridines** valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals.

Property	Value	Reference(s)
Chemical Formula	$C_9H_{11}NO_2S$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	197.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	3634-89-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to light yellow solid	
Melting Point	63.0 to 67.0 °C	

## Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of **N-Tosylaziridine**. While detailed experimental spectra for the unsubstituted parent compound are not readily available in the cited literature, data for closely related substituted derivatives provide insight into the expected spectral features.

Note: The following tables summarize typical spectroscopic data for **N-tosylaziridine** derivatives as reported in the literature. The exact chemical shifts and absorption bands for the unsubstituted **N-Tosylaziridine** may vary.

## **<sup>1</sup>H NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)**

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Aziridine Ring $CH_2$	2.0 - 3.0	m	-
Aziridine Ring CH	3.5 - 4.5	m	-
Tosyl Group $CH_3$	2.4	s	-
Aromatic (Tosyl)	7.3 - 7.9	m	-

## **<sup>13</sup>C NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)**

Carbon	Chemical Shift ( $\delta$ ) ppm
Aziridine Ring $\text{CH}_2$	30 - 40
Aziridine Ring CH	40 - 50
Tosyl Group $\text{CH}_3$	~21
Aromatic (Tosyl)	127 - 145

## Infrared (IR) Spectroscopy Data

Key characteristic IR absorptions for **N-tosylaziridines** include:

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium
C=C (aromatic)	1600 - 1475	Medium
S=O (sulfonamide)	1350 - 1300 and 1170 - 1150	Strong

## Visualization of N-Tosylaziridine Structure

The following diagram illustrates the chemical structure of **N-Tosylaziridine**.

Caption: Chemical structure of **N-Tosylaziridine**.

## Experimental Protocols for Synthesis

Several synthetic routes to **N-tosylaziridines** have been reported. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

## Synthesis from 2-Amino Alcohols

A common and efficient method for the preparation of the unsubstituted **N-Tosylaziridine** involves the tosylation and in-situ cyclization of 2-amino alcohols.<sup>[7]</sup>

Method A (for higher substituted amino alcohols):

- To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- After stirring for 6 hours, add toluene (5 mL).
- Filter off the solid and evaporate the solvents to yield the **N-tosylaziridine**.<sup>[7]</sup>

Method B (for the unsubstituted parent compound and less hindered homologues):

- To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
- After 30 minutes, add ice and water.
- Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to obtain the **N-tosylaziridine**.<sup>[7]</sup>

## Synthesis from Alkenes via Zirconooxaziridine Catalysis

This method is suitable for the synthesis of a wide variety of substituted **N-tosylaziridines** from the corresponding alkenes.<sup>[1]</sup>

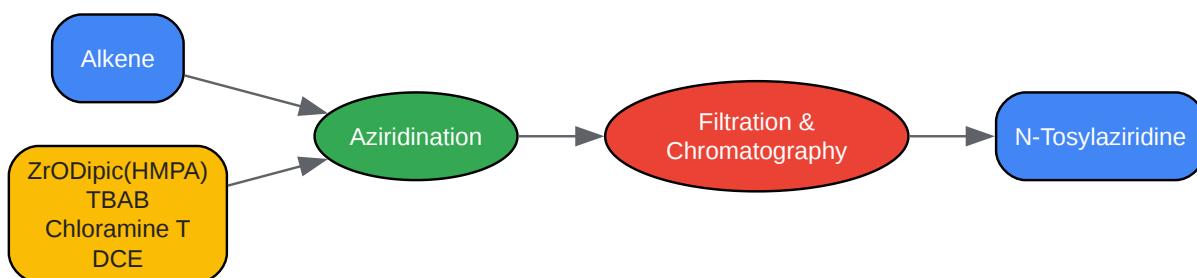
General Procedure:

- In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 0.01 equiv., 1 mol%), TBAB (0.0075 mmol, 0.075 equiv., 7.5 mol%), and chloramine T (0.3 mmol, 3 equiv.) in DCE (0.1M, 1 mL).
- Allow the mixture to react for 5 minutes.
- Add the alkene (0.1 mmol, 1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.
- Filter the crude mixture through a pad of 1:1 celite and silica gel and wash with dichloromethane.

- Purify the crude product by silica gel column chromatography to obtain the desired **N-tosylaziridine**.<sup>[1]</sup>

## Logical Relationship of Synthesis

The following diagram illustrates the general synthetic pathway from a generic alkene to an **N-Tosylaziridine** derivative.



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Caption: General workflow for the synthesis of **N-Tosylaziridines**.

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